2-chloro-N-(3,5-dichlorophenyl)acetamide

Description

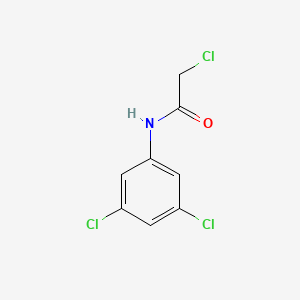

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTPLHDJASYNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187248 | |

| Record name | Acetanilide, 2,3',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-48-4 | |

| Record name | 2-Chloro-N-(3,5-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2,3',5'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2,3',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33560-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Introduction

2-chloro-N-(3,5-dichlorophenyl)acetamide is a member of the N-aryl chloroacetamide class of compounds. These molecules are significant intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of chlorine atoms on the phenyl ring and the reactive chloroacetyl group imparts a unique combination of lipophilicity, chemical reactivity, and steric hindrance, making it a valuable synthon for medicinal and materials chemists.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide. Understanding these properties is paramount for researchers and drug development professionals, as they govern the compound's behavior in both chemical reactions and biological systems. This document will delve into the structural and electronic characteristics, physical and chemical properties, and spectroscopic signature of the title compound, providing both theoretical context and practical experimental guidance.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's identity and three-dimensional arrangement is the first step in characterizing its physicochemical profile.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-chloro-N-(3,5-dichlorophenyl)acetamide

-

CAS Number: 35604-67-2

-

Molecular Formula: C₈H₆Cl₃NO

-

Molecular Weight: 238.49 g/mol

-

Synonyms: 3,5-Dichloro-N-(chloroacetyl)aniline

Structural Elucidation

The molecular structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been unequivocally confirmed by single-crystal X-ray diffraction. The key structural features are a planar benzene ring substituted with two chlorine atoms at the meta positions (3 and 5), and an acetamide side chain. The molecular skeleton is essentially planar[1].

Table 1: Key Crystallographic Data for 2-chloro-N-(3,5-dichlorophenyl)acetamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| a (Å) | 4.567(1) | [1] |

| b (Å) | 24.350(4) | [1] |

| c (Å) | 8.903(2) | [1] |

| β (°) | 102.20(2) | [1] |

| Volume (ų) | 967.7(3) | [1] |

| Z (molecules per cell) | 4 | [1] |

Data obtained at 299(2) K.

The planarity of the molecule is a significant feature, influencing its packing in the solid state and its potential for π-π stacking interactions. The crystal structure is stabilized by intermolecular N—H···O and N—H···Cl hydrogen bonds, which link the molecules into chains[1]. This hydrogen bonding network is a critical determinant of the compound's melting point and solubility characteristics.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and interaction with other substances.

Physical State and Appearance

At ambient temperature, 2-chloro-N-(3,5-dichlorophenyl)acetamide is expected to be a crystalline solid. Analogous N-aryl chloroacetamides are typically white to off-white or light yellow crystalline powders[2][3].

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For 2-chloro-N-(3,5-dichlorophenyl)acetamide, the purity of the synthesized compound has been verified by its melting point, although the specific value is not detailed in the primary crystallographic literature[1][4]. However, based on closely related analogs, a distinct melting point is expected.

Table 2: Melting Points of Structurally Related Chloroacetamides

| Compound | Melting Point (°C) |

| 2-Chloro-N-phenylacetamide | 136-139 |

| 2-Chloro-N-(3-chlorophenyl)acetamide | 98.0 - 102.0 |

| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 146-148 (for N-(2,4-dichlorophenyl)acetamide) |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 140-142 (413-415 K) |

The presence of three chlorine atoms and the ability to form strong hydrogen bonds suggest that 2-chloro-N-(3,5-dichlorophenyl)acetamide will have a relatively high melting point.

Boiling Point

Due to its relatively high molecular weight and crystalline nature, 2-chloro-N-(3,5-dichlorophenyl)acetamide is expected to have a high boiling point, likely with decomposition at atmospheric pressure. Experimental determination would require vacuum distillation.

Solubility

Solubility is a crucial parameter in drug development, affecting absorption, distribution, and formulation. The solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide is dictated by the balance between the polar amide group and the nonpolar dichlorophenyl and chloroacetyl moieties.

-

Aqueous Solubility: The presence of the large, hydrophobic dichlorophenyl ring is expected to result in low aqueous solubility. While the amide group can participate in hydrogen bonding with water, the overall character of the molecule is lipophilic.

-

Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), and sparingly soluble in nonpolar solvents like hexane. The synthesis of single crystals from an ethanolic solution confirms its solubility in ethanol[1].

Acidity and Basicity (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.

-

Amide Proton (N-H): The amide proton is weakly acidic, with a pKa typically in the range of 17-18. It is not expected to deprotonate under physiological conditions.

-

Amide Carbonyl (C=O): The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, making the amide a very weak base. Protonation of the carbonyl oxygen occurs only under strongly acidic conditions.

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its structure. The characterization of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 2-chloro-N-(3,5-dichlorophenyl)acetamide are expected as follows:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3200 | N-H stretch (amide) | Medium |

| 1680 - 1640 | C=O stretch (amide I band) | Strong |

| 1560 - 1520 | N-H bend (amide II band) | Medium |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |

| 800 - 600 | C-Cl stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H2, H6) | 7.5 - 7.8 | Doublet | 2H |

| Aromatic CH (H4) | 7.1 - 7.3 | Triplet | 1H |

| Amide NH | 8.0 - 9.0 | Broad Singlet | 1H |

| Methylene CH₂ | 4.2 - 4.5 | Singlet | 2H |

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Carbon(s) | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 164 - 168 |

| Aromatic C-Cl (C3, C5) | 134 - 136 |

| Aromatic C-N (C1) | 138 - 140 |

| Aromatic CH (C2, C6) | 120 - 125 |

| Aromatic CH (C4) | 118 - 122 |

| Methylene CH₂ | 42 - 45 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-chloro-N-(3,5-dichlorophenyl)acetamide, the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing three chlorine atoms. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks.

Expected Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

Loss of the chloroacetyl group: Fragmentation leading to the formation of the 3,5-dichloroaniline radical cation.

Experimental Methodologies

The accurate determination of physicochemical properties relies on standardized and well-validated experimental protocols.

Synthesis

2-chloro-N-(3,5-dichlorophenyl)acetamide is synthesized via the chloroacetylation of 3,5-dichloroaniline.

Diagram 1: Synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Caption: Synthetic route for 2-chloro-N-(3,5-dichlorophenyl)acetamide.

Experimental Protocol:

-

Dissolve 3,5-dichloroaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

The reaction mixture is then poured into cold water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure compound[1].

Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus.

Caption: Workflow for aqueous solubility determination.

Experimental Protocol (based on OECD Guideline 105):

-

Add an excess amount of the solid compound to a known volume of water in a flask.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

2-chloro-N-(3,5-dichlorophenyl)acetamide is a well-characterized compound with a defined molecular structure and predictable physicochemical properties based on its functional groups. Its low aqueous solubility and potential for hydrogen bonding are key characteristics for consideration in its application as a synthetic intermediate. The experimental protocols outlined in this guide provide a framework for the consistent and reliable determination of its core physicochemical parameters. Further research to quantify its solubility in various solvents and to determine its pKa would provide a more complete profile for this versatile chemical entity.

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

-

Gowda, B. T., Kožíšek, J., & Fuess, H. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o419. [Link]

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11). [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(3,5-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-chloro-N-(3,5-dichlorophenyl)acetamide, a halogenated aromatic amide. While not as extensively documented as some commodity chemicals, this compound and its structural analogs are of interest to researchers in medicinal chemistry and materials science. Halogenated phenylacetamides serve as versatile synthons and are explored for a range of potential biological activities. This document will cover the synthesis, physicochemical properties, and potential applications of this specific isomer, grounding the discussion in established chemical principles and available data. The CAS number for this compound has been identified as 34875-19-1, though it is not widely indexed in all major chemical databases.

Physicochemical Properties

A summary of the key physicochemical properties for 2-chloro-N-(3,5-dichlorophenyl)acetamide is provided below. These properties are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 34875-19-1 | Supplier Data |

| Molecular Formula | C₈H₆Cl₃NO | |

| Molecular Weight | 238.49 g/mol | |

| Appearance | Crystalline solid | General observation for similar compounds |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and DMSO. Poorly soluble in water. | Inferred from related compounds |

Synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide is typically achieved through the acylation of 3,5-dichloroaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide.

Experimental Protocol

The following is a generalized procedure based on the established synthesis of N-aryl-2-chloroacetamides[1].

Materials:

-

3,5-dichloroaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dichloroaniline in an appropriate anhydrous solvent. If a base is to be used, it can be added at this stage. Place the flask in an ice bath and begin stirring.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride, either neat or dissolved in a small amount of the reaction solvent, to the stirred solution of the aniline derivative using a dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any water-soluble byproducts and unreacted starting materials. If a base was used, an acidic wash (e.g., dilute HCl) may be necessary to remove the excess base. The organic layer is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed from the organic layer using a rotary evaporator to yield the crude product. The crude 2-chloro-N-(3,5-dichlorophenyl)acetamide can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline product.

Structural Information

The molecular structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been determined by X-ray crystallography. The molecule is essentially planar. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules.

Potential Applications and Biological Activity

While specific applications for 2-chloro-N-(3,5-dichlorophenyl)acetamide are not extensively reported in the literature, the broader class of chloroacetamide derivatives has been investigated for a variety of biological activities. These compounds are known to be reactive alkylating agents due to the presence of the α-chloro group.

Derivatives of chloroacetamide have been explored for their potential as:

-

Antimicrobial agents: They have shown activity against a range of bacteria and fungi.[2]

-

Anticancer agents: Some studies have synthesized and evaluated chloroacetamide derivatives for their cytotoxic effects on cancer cell lines.

-

Herbicides: The chloroacetamide class of compounds is well-established in agriculture as herbicides.

It is plausible that 2-chloro-N-(3,5-dichlorophenyl)acetamide could exhibit similar biological activities, making it a compound of interest for screening in drug discovery and agrochemical research. However, it is crucial to note that the specific substitution pattern on the phenyl ring will significantly influence the biological activity and toxicity profile.

Safety and Handling

General Hazards of Chloroacetamides:

-

Toxicity: Chloroacetamides can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: They are often irritating to the skin, eyes, and respiratory tract.

-

Alkylation: As alkylating agents, they have the potential to be mutagenic and carcinogenic, although specific data for this compound is lacking.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-(3,5-dichlorophenyl)acetamide is a halogenated aromatic amide that can be synthesized via a straightforward acylation reaction. While its specific applications and toxicological profile are not well-documented, its structural similarity to other biologically active chloroacetamides suggests it may be a valuable compound for further investigation in medicinal and agricultural chemistry. Researchers working with this compound should exercise caution and adhere to strict safety protocols due to the potential hazards associated with this class of chemicals. Further studies are warranted to fully characterize its biological activity and safety profile.

References

-

Gowda, B. T., Ju, J., Svoboda, I., & Fuess, H. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

-

Shilpa, & Gowda, B. T. (2007). Synthesis and Spectroscopic Characterization of N-(Aryl)-2-chloroacetamides, C6H4(CH3)NHCO-CH2Cl (X = H, o/m/p-CH3, C2H5, F, Cl, Br, NO2) and N-(Aryl)-acetamides, C6H4(CH3)NHCO-CH3. Zeitschrift für Naturforschung A, 62(10-11), 573-579. [Link]

-

Pawar, R. P., Andurkar, N. M., & Wang, Y. (2012). Synthesis of biologically active 2-chloro-n-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 3(1), 128-133. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA), a molecule of interest within the broader class of chloroacetamide derivatives. Chloroacetamides are recognized for their significant biological activities, including herbicidal and potential therapeutic properties, which are intrinsically linked to their three-dimensional structure and intermolecular interactions.[1][2] This document details the synthesis, crystallization, and complete structural elucidation of the title compound by single-crystal X-ray diffraction. We present a step-by-step methodology, from synthesis to data refinement, and offer an in-depth analysis of the molecular geometry, supramolecular assembly via hydrogen bonding, and crystal packing. All crystallographic and geometric data are presented in structured tables for clarity. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of the structural characteristics of substituted N-aryl acetamides.

Introduction: The Significance of Chloroacetamides

The N-aryl acetamides are a cornerstone class of organic compounds with diverse applications. Within this family, chloroacetamides are particularly prominent, widely utilized as herbicides due to their high efficacy.[1] Their biological activity is often attributed to their ability to alkylate essential biological nucleophiles, such as thiol groups in enzymes and glutathione.[2][3] This reactivity, however, also raises concerns about potential toxicity and environmental impact, necessitating detailed study.[1]

The physicochemical properties, and by extension the biological activity, of these molecules are governed by their three-dimensional structure.[4][5] Factors such as molecular conformation, planarity, and the nature and position of substituents on the aromatic ring can profoundly influence a compound's lipophilicity, solubility, and ability to interact with biological targets.[6] Single-crystal X-ray diffraction is the definitive technique for providing precise information on these structural parameters, including bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate how molecules assemble in the solid state.[7][8]

This guide focuses on 2-chloro-N-(3,5-dichlorophenyl)acetamide (C₈H₆Cl₃NO), providing a detailed crystallographic analysis to understand the structural effects of its specific substitution pattern. The insights gained from this analysis contribute to the broader understanding of structure-activity relationships within the chloroacetamide class, aiding in the rational design of new derivatives with tailored properties for agricultural or pharmaceutical applications.[9]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.[10]

Synthesis Protocol

The title compound was prepared following established literature methods for the acylation of anilines.[11][12] The synthesis involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,5-dichloroaniline (0.01 mol) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (30 mL) in a round-bottom flask.

-

Buffering (if using acetic acid): Add a saturated solution of sodium acetate in acetic acid to act as a buffer.[13]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Acylation: Add chloroacetyl chloride (0.01 mol) dropwise to the cooled, stirring solution. The dropwise addition helps to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[13]

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and dry.

-

Recrystallization: The purity of the compound is checked by its melting point and can be further purified by recrystallization from a suitable solvent, such as ethanol.[11]

Crystallization Workflow

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires patience and experimentation with various techniques.[14][15] For 2-chloro-N-(3,5-dichlorophenyl)acetamide, single crystals were successfully obtained from an ethanolic solution using the slow evaporation method.[11]

Protocol for Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in ethanol at room temperature.

-

Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.[16]

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap or parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days.

-

Place the vial in a location free from vibrations and temperature fluctuations to promote the growth of large, well-ordered crystals.[17]

-

Monitor the vial over several days to a week for the formation of suitable crystals (ideally 0.1-0.3 mm in each dimension).[15]

Caption: Workflow for Synthesis and Crystallization of 35DCPCA.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms within a crystal.[7]

Data Collection and Processing Workflow

The process begins with mounting a suitable crystal and collecting diffraction data.[10]

Methodology:

-

Crystal Mounting: A single crystal of suitable size (approx. 0.60 × 0.35 × 0.13 mm) is carefully selected and mounted on a goniometer head.[11]

-

Data Collection: The crystal is placed in a diffractometer (e.g., an Enraf-Nonius CAD-4). X-rays (typically from a Cu Kα or Mo Kα source) are directed at the crystal.[11] The crystal is rotated, and a series of diffraction patterns are collected by a detector at various orientations.[8]

-

Data Reduction: The collected raw data is processed. This involves integrating the intensities of the diffraction spots, applying corrections for factors like Lorentz and polarization effects, and performing an absorption correction.[18]

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Structure Solution and Refinement

The crystal structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide was solved by direct methods and refined by full-matrix least-squares on F².[11] Hydrogen atoms attached to carbon were placed in idealized positions and treated as riding on their parent atoms. The amide hydrogen atom was located in a difference Fourier map and refined isotropically.[11]

Crystallographic Data Summary

The key crystallographic data and refinement parameters for the title compound are summarized in the table below.[11]

| Parameter | Value |

| Empirical Formula | C₈H₆Cl₃NO |

| Formula Weight | 238.49 |

| Temperature | 299(2) K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 4.567(1) Å |

| b | 24.350(4) Å |

| c | 8.903(2) Å |

| β | 102.20(2)° |

| Volume | 967.7(3) ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.638 Mg/m³ |

| Absorption Coefficient | 8.23 mm⁻¹ |

| Reflections Collected | 1856 |

| Independent Reflections | 1730 [R(int) = 0.074] |

| Final R indices [I>2σ(I)] | R1 = 0.098, wR2 = 0.288 |

| Goodness-of-fit on F² | 1.39 |

Analysis of the Crystal Structure

The crystallographic data reveals a detailed picture of the molecule's geometry and how it interacts with its neighbors in the crystal lattice.

Molecular Geometry

The molecular skeleton of 2-chloro-N-(3,5-dichlorophenyl)acetamide is observed to be essentially planar.[11] The bond lengths and angles within the molecule are comparable to those found in structurally related N-aryl acetamides.[11][18][19]

| Bond / Angle | Value (Å / °) |

| Selected Bond Lengths | |

| Cl(1)-C(8) | 1.745(6) |

| Cl(2)-C(3) | 1.733(5) |

| Cl(3)-C(5) | 1.736(5) |

| O(1)-C(7) | 1.222(6) |

| N(1)-C(1) | 1.416(6) |

| N(1)-C(7) | 1.339(7) |

| C(7)-C(8) | 1.527(8) |

| Selected Bond Angles | |

| C(1)-N(1)-C(7) | 126.3(4) |

| O(1)-C(7)-N(1) | 124.6(5) |

| O(1)-C(7)-C(8) | 121.2(5) |

| N(1)-C(7)-C(8) | 114.2(5) |

| Cl(1)-C(8)-C(7) | 113.1(4) |

Data sourced from the primary crystallographic study.[11]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds link the molecules into chains that propagate along the crystallographic a-axis.[11] This is a common and robust interaction motif observed in many secondary amides.[20][21] The geometry of this key interaction is N1—H1N···O1, which helps organize the molecules into a well-defined supramolecular architecture.[11]

Caption: Intermolecular N-H···O hydrogen bonding in 35DCPCA.

Conclusion

This technical guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 2-chloro-N-(3,5-dichlorophenyl)acetamide. The single-crystal X-ray diffraction study reveals a monoclinic crystal system with a P2₁/n space group. The molecule adopts an essentially planar conformation. The crystal structure is stabilized by a network of intermolecular N—H···O hydrogen bonds, which link the molecules into chains. This detailed structural information provides a crucial foundation for understanding the physicochemical properties of this compound and serves as a valuable reference for the design and development of new chloroacetamide derivatives in agrochemical and medicinal chemistry.

References

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

-

Perisic, J., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(1), 123. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [Link]

-

Jablonkai, I., & Dutka, F. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 715-722. [Link]

-

Bogar, F. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. [Link]

-

Sawyer, D., et al. (n.d.). Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Scientific Reports, 12(1), 1-17. [Link]

-

Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. [Link]

-

Jablonkai, I., & Dutka, F. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 715-722. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker Website. [Link]

-

Gowda, B. T., et al. (2007). Effect of meta-substitution on solid state geometry of N-(aryl)-2,2,2-trichloro-acetamides. ResearchGate. [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o419. [Link]

-

Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949. [Link]

-

University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of New Orleans Lecture Notes. [Link]

-

Université de Sherbrooke. (n.d.). Guide for crystallization. Université de Sherbrooke. [Link]

-

Shing, T. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(12), 7295-7308. [Link]

-

Akgul, M., et al. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic Chemistry, 70, 148-156. [Link]

-

Ghoneim, A. A., & El-Telbani, E. M. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-10. [Link]

-

Huseynov, I. I., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

-

University of Florida. (n.d.). Crystal Growing Tips. Center for X-ray Crystallography. [Link]

-

Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315. [Link]

-

Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-127. [Link]

-

Elschenbroich, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT OpenCourseWare. [Link]

-

PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archivepp.com [archivepp.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. 2-Chloro-N-(3,5-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.info [ijpsr.info]

- 13. media.neliti.com [media.neliti.com]

- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 15. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 16. unifr.ch [unifr.ch]

- 17. depts.washington.edu [depts.washington.edu]

- 18. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fungicidal Mechanism of Action of Chloroacetamide Derivatives

Abstract

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. The chloroacetamide class of compounds has demonstrated promising fungicidal and antibiofilm activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these compounds, with a focus on derivatives of 2-chloro-N-phenylacetamide. While direct mechanistic studies on 2-chloro-N-(3,5-dichlorophenyl)acetamide are limited, this guide synthesizes findings from closely related analogs to propose potential mechanisms and outlines the experimental methodologies required to elucidate its precise mode of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal therapies.

Introduction to 2-chloro-N-(3,5-dichlorophenyl)acetamide and Related Compounds

2-chloro-N-(3,5-dichlorophenyl)acetamide is a synthetic amide derivative with a molecular formula of C8H6Cl3NO[1]. The structure of this compound is characterized by a planar molecular skeleton[1]. The broader class of N-substituted chloroacetamide derivatives has garnered interest for their potential as antimicrobial agents, including as herbicides, disinfectants, and particularly as antifungal compounds.

The urgent need for new antifungal agents is underscored by the increasing prevalence of infections caused by drug-resistant fungal pathogens such as Candida albicans, Candida parapsilosis, and Aspergillus flavus[2][3][4]. Compounds like 2-chloro-N-phenylacetamide have shown significant in vitro activity against fluconazole-resistant strains, highlighting the therapeutic potential of this chemical scaffold[2][3].

Antifungal and Antibiofilm Activity Profile

Studies on 2-chloro-N-phenylacetamide, a close analog of the topic compound, have established its efficacy against clinically relevant fungal species. This section summarizes the key findings regarding its biological activity.

Fungicidal Activity

2-chloro-N-phenylacetamide exhibits fungicidal activity against both planktonic cells and biofilms of fluconazole-resistant Candida species[2][3]. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | C. albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [2][5] |

| 2-chloro-N-phenylacetamide | C. parapsilosis (fluconazole-resistant) | 128 - 256 | 1024 | [2][5] |

| 2-chloro-N-phenylacetamide | C. tropicalis | 16 - 256 | - | [6] |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | [4] |

Antibiofilm Activity

A significant attribute of 2-chloro-N-phenylacetamide is its ability to both inhibit the formation of fungal biofilms and disrupt pre-formed, mature biofilms. It has been shown to inhibit up to 92% of biofilm formation and cause the rupture of up to 87% of preformed biofilms in Candida species[2][3]. This activity is concentration-dependent, with even sub-inhibitory concentrations (e.g., MIC/4) capable of inhibiting 50% of biofilm formation[5].

Postulated Mechanisms of Action

The precise mechanism of action for the chloroacetamide class of antifungals is still under investigation, with some conflicting reports in the literature. However, several key pathways have been explored.

Independence from Ergosterol Binding and Cell Wall Damage

Initial investigations into the mechanism of 2-chloro-N-phenylacetamide against Candida species have ruled out two common antifungal targets. The compound does not appear to exert its effect by binding to ergosterol in the fungal cell membrane, a mechanism characteristic of polyene antifungals like amphotericin B. Furthermore, it does not seem to cause significant damage to the fungal cell wall[2][3][5]. This is a crucial finding as it suggests a novel mechanism of action that could be effective against strains resistant to existing drugs.

Inhibition of Dihydrofolate Reductase (DHFR)

In silico studies involving molecular docking have suggested that the antifungal activity of 2-chloro-N-phenylacetamide against Candida tropicalis and Candida parapsilosis may involve the inhibition of the enzyme dihydrofolate reductase (DHFR)[6]. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR would disrupt DNA synthesis and repair, leading to cell death.

Caption: Workflow for initial screening of antifungal mechanism.

Advanced Mechanistic Studies

If initial screening suggests a novel mechanism, further studies are warranted.

-

Macromolecule Synthesis Assays: Radiolabeled precursors (e.g., [3H]uridine for RNA, [3H]thymidine for DNA, [3H]leucine for protein) can be used to assess the compound's effect on the synthesis of essential macromolecules.

-

Enzyme Inhibition Assays: Based on in silico predictions, specific enzyme assays (e.g., for DHFR or thymidylate synthase) should be conducted using purified enzymes to confirm direct inhibition and determine kinetic parameters.

-

Transcriptomics/Proteomics: RNA-Seq or proteomic analysis of fungal cells treated with the compound can provide an unbiased view of the cellular pathways affected, potentially revealing novel targets.

Drug Combination Studies

Investigating the interaction of a new compound with established antifungal drugs can provide mechanistic insights and assess its potential for combination therapy. Studies with 2-chloro-N-phenylacetamide have shown antagonism when combined with amphotericin B and fluconazole.[2][3] This is an undesirable characteristic that could limit its clinical utility as an adjuvant therapy and warrants further investigation for 2-chloro-N-(3,5-dichlorophenyl)acetamide.[5]

Conclusion and Future Directions

The chloroacetamide scaffold represents a promising starting point for the development of new antifungal agents with activity against drug-resistant pathogens. While the precise mechanism of action remains to be fully elucidated and may be species-dependent, current evidence points towards targets other than the classical cell wall and ergosterol pathways in Candida species, with DHFR being a plausible candidate. For Aspergillus, ergosterol binding remains a possibility.

For 2-chloro-N-(3,5-dichlorophenyl)acetamide specifically, a rigorous application of the described experimental protocols is necessary. Future research should focus on:

-

Definitive Target Identification: Utilizing biochemical and genetic approaches to confirm the molecular target(s).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antifungal potency and minimize potential toxicity.[7]

-

In Vivo Efficacy and Toxicity: Evaluating the compound in animal models of fungal infection to assess its therapeutic potential and safety profile.

By systematically addressing these research questions, the full potential of 2-chloro-N-(3,5-dichlorophenyl)acetamide and related compounds as next-generation antifungal agents can be realized.

References

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

-

Silva, S. L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [Link]

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

-

Pereira, F. de O., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o420. [Link]

-

Pawar, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o419. [Link]

-

Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445. [Link]

-

Kang, W. K., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1222-1225. [Link]

-

Arnoldi, A., et al. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Journal of Agricultural and Food Chemistry, 48(6), 2547-2555. [Link]

-

Liu, X. H., et al. (2014). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 19(10), 15631-15642. [Link]

-

Wang, Y., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2153-2160. [Link]

Sources

- 1. 2-Chloro-N-(3,5-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Foreword: The responsible development of novel chemical entities demands a rigorous and early assessment of their potential biological hazards. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 2-chloro-N-(3,5-dichlorophenyl)acetamide. The molecular architecture of this compound, featuring a reactive α-chloroacetamide moiety and a dichlorinated aromatic ring, signals a potential for electrophilic interactions with biological macromolecules, necessitating a thorough toxicological evaluation. This document is designed for researchers and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice. Our methodology is built on the pillars of predictive, mechanism-aware screening to enable early, data-driven decisions in the development pipeline.

Compound Profile and Toxicological Postulates

A foundational understanding of a compound's physicochemical properties is critical for designing biologically relevant assays and interpreting their outcomes. The structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide suggests moderate lipophilicity, which may facilitate passage across cellular membranes, and inherent reactivity, which is a common starting point for toxic events.

Table 1: Physicochemical and Inferred Toxicological Properties

| Property | Value / Prediction | Significance for Toxicity Screening |

|---|---|---|

| Molecular Formula | C₈H₆Cl₃NO | Defines the exact composition for dose calculations. |

| Molecular Weight | 238.49 g/mol [1] | Influences diffusion rates and bioavailability. |

| LogP (Predicted) | 2.5 - 3.0 | Suggests sufficient lipophilicity to cross cell membranes, potentially leading to intracellular target engagement. |

| Water Solubility (Predicted) | Low | Requires a non-aqueous solvent (e.g., DMSO) for in vitro assays; vehicle controls are therefore critical. |

| Key Structural Alerts | α-chloroacetamide | This functional group is a known electrophile, capable of forming covalent adducts with cellular nucleophiles like glutathione (GSH) and residues on proteins and DNA. |

A Tiered Strategy for Hazard Identification

We advocate for a progressive, tiered screening approach that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This strategy begins with high-throughput in vitro assays to assess fundamental cytotoxicity and genotoxicity before proceeding to a more complex in vivo system. This ensures that animal studies are only conducted on compounds with a well-characterized basic safety profile, and with an informed dose selection.

Figure 1: Tiered workflow for preliminary toxicity screening.

Tier 1: In Vitro Screening Protocols

In vitro testing serves as a rapid, cost-effective, and ethically sound method for initial toxicity screening.[2] It provides crucial data on a compound's intrinsic ability to harm cells.

Assessment of Basal Cytotoxicity

Expertise & Experience: We employ two mechanistically distinct assays to gain a more complete picture of cytotoxicity. The MTT assay measures mitochondrial function, an indicator of metabolic health, while the LDH release assay measures plasma membrane integrity.[3] Concordant results across both assays increase confidence in the determined cytotoxic potential.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Seed HepG2 cells (a human liver cell line, relevant for xenobiotic metabolism) into 96-well plates at 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 100 mM stock of 2-chloro-N-(3,5-dichlorophenyl)acetamide in DMSO. Perform serial dilutions in culture medium to create a dosing range (e.g., 0.1 µM to 1000 µM). The final DMSO concentration must not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Dosing: Replace the medium in each well with the compound dilutions. Include vehicle control (0.5% DMSO) and untreated control wells.

-

Incubation: Incubate plates for 24 hours at 37°C with 5% CO₂.

-

MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Culture and Dosing: Follow steps 1-4 as described in the MTT protocol.

-

Supernatant Collection: After incubation, transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Utilize a commercial LDH assay kit. Add the reaction mixture, which contains substrates for the LDH enzyme, to the collected supernatant.

-

Incubation: Incubate at room temperature for the time specified by the kit manufacturer (typically 20-30 minutes). LDH in the supernatant will catalyze a reaction that produces a colored product.

-

Quantification: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).

-

Analysis: Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer) to determine the level of membrane damage at each concentration.

Assessment of Genotoxicity

Trustworthiness: The potential for a compound to cause DNA mutations is a critical safety endpoint. The bacterial reverse mutation assay, or Ames test, is a globally recognized and regulatory-accepted screen for mutagenicity.[4][5] Its inclusion is non-negotiable for a preliminary screen.

Protocol 3: Ames Test (OECD Test Guideline 471)

-

Strain Selection: Use a standard panel of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation (Self-Validating System): The test must be performed in parallel with and without an exogenous metabolic activation system (S9 fraction, a rat liver homogenate). This differentiates between the mutagenicity of the parent compound and its potential metabolites.

-

Assay Procedure (Plate Incorporation Method):

-

To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Add 2 mL of molten top agar containing a trace amount of histidine (or tryptophan).

-

Pour the mixture onto minimal glucose agar plates and allow to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can grow into visible colonies.

-

Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the vehicle control.

Figure 2: Logical workflow of the Ames test for mutagenicity.

Tier 2: In Vivo Acute Systemic Toxicity

Authoritative Grounding: Should the in vitro data not reveal significant concerns, a limited in vivo study is warranted to understand the compound's effects in a complex biological system. The Acute Toxic Class Method (OECD TG 423) is an ethical and efficient procedure that provides information on acute oral toxicity and helps classify the substance.[6][7]

Protocol 4: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats, as females are often more sensitive), typically 8-12 weeks old.

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

-

Dosing Procedure:

-

Fast animals overnight (food, not water) before dosing.

-

Administer the compound via oral gavage. The study uses a stepwise procedure with 3 animals per step.

-

The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on the in vitro data and any structural alerts.

-

The outcome of the first dose group (i.e., mortality or evident toxicity) determines the dose for the next group (either higher or lower).

-

-

Clinical Observations:

-

Observe animals for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, convulsions), and behavioral changes continuously for the first 4 hours post-dosing and daily thereafter for 14 days.

-

Record body weight just prior to dosing and at least weekly thereafter.

-

-

Terminal Procedures:

-

At day 14, surviving animals are humanely euthanized.

-

Conduct a gross necropsy on all animals (including any that died during the study), examining major organs and tissues.

-

Collect blood for clinical chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

-

Preserve key organs (liver, kidneys, spleen, etc.) for potential histopathological examination.

-

Table 2: Summary of Key Data Outputs and Interpretation

| Assay | Endpoint | Data Representation | Interpretation |

|---|---|---|---|

| MTT / LDH | Cytotoxicity | IC₅₀ (µM) / % Lysis | Intrinsic potency to cause cell death. |

| Ames Test | Mutagenicity | Revertant Ratio (vs. Control) | Potential to induce DNA mutations. |

| OECD TG 423 | Acute Systemic Toxicity | LD₅₀ Estimate (mg/kg) & GHS Category | Classification of acute lethal potential. |

| Clinical Observations | Morbidity & Body Weight | Descriptive logs & % change | Overall systemic health effects. |

| Pathology | Organ Function & Tissue Structure | Enzyme levels & Microscopic findings | Identification of potential target organs of toxicity. |

References

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.

- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).

- National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.

- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.

- ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

- PharmaRead. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.

- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials.

- Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.

- Inotiv. (n.d.). Other Genetic Toxicology Assays.

- National Institutes of Health. (n.d.). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project.

- NICNAS. (2016). Acetamide, 2-chloro-: Human health tier II assessment.

- National Institutes of Health. (n.d.). 2-Chloro-N-(3,5-dichlorophenyl)acetamide.

Sources

- 1. 2-Chloro-N-(3,5-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide in different solvents

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, experimental determination, and analytical quantification of the solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide. While specific solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to perform these crucial measurements accurately and reliably. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and provide a step-by-step guide to the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences. For a drug to be absorbed into the systemic circulation and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption. Low aqueous solubility can lead to poor and variable bioavailability, which can compromise therapeutic outcomes and complicate dose-response relationships.[1] Therefore, a thorough understanding and accurate measurement of the solubility of a potential drug candidate like 2-chloro-N-(3,5-dichlorophenyl)acetamide is an indispensable step in the pre-formulation and formulation development phases.[2]

Physicochemical Profile of 2-chloro-N-(3,5-dichlorophenyl)acetamide

A molecule's structure dictates its physical and chemical properties, including its solubility. An analysis of the structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide provides insight into its expected solubility behavior.

-

Molecular Structure: C₈H₆Cl₃NO

-

Molecular Weight: 238.49 g/mol [3]

-

Key Structural Features:

-

Amide Group (-CONH-): The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for interactions with polar solvents, particularly those capable of hydrogen bonding.[4][5]

-

Dichlorophenyl Ring: The benzene ring substituted with two chlorine atoms is a large, nonpolar, and hydrophobic moiety. The presence of halogen atoms generally increases the lipophilicity of a molecule.[6]

-

Chloromethyl Group (-CH₂Cl): The chloroacetyl group further contributes to the molecule's overall polarity and chemical reactivity.

-

Predicted Solubility Behavior: Based on its structure, 2-chloro-N-(3,5-dichlorophenyl)acetamide is expected to be sparingly soluble in water. The hydrophobic nature of the dichlorophenyl ring is likely to dominate its interaction with aqueous media. Conversely, it is predicted to have better solubility in organic solvents, particularly those with moderate polarity that can interact with the amide group without being repelled by the large hydrophobic portion. The presence of the amide group suggests that polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols like ethanol and methanol, could be effective solvents.[5][6]

Theoretical Principles of Solubility

The adage "like dissolves like" is a useful starting point for understanding solubility. This principle is grounded in the thermodynamics of solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents dissolve nonpolar solutes primarily through van der Waals forces.

-

Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds is a powerful driving force for dissolution. As mentioned, the amide group in 2-chloro-N-(3,5-dichlorophenyl)acetamide can participate in hydrogen bonding.[4]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).

-

For most solid solutes, the dissolution process is endothermic (ΔH_soln > 0), meaning solubility increases with increasing temperature.

-

If the dissolution process is exothermic (ΔH_soln < 0), solubility will decrease as the temperature rises.

-

-

Crystalline Structure: For solid solutes, the strength of the crystal lattice must be overcome for dissolution to occur. A more stable crystal lattice (indicated by a higher melting point) generally corresponds to lower solubility.

The following diagram illustrates the conceptual relationship between solute and solvent properties that govern solubility.

Caption: Solute-solvent interactions determining solubility.

Experimental Determination of Thermodynamic Solubility

The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1] This method involves generating a saturated solution of the compound in a chosen solvent and then measuring the concentration of the dissolved solute. The key to this method is ensuring that true equilibrium has been reached between the dissolved and undissolved solid.[2]

Mandatory Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-chloro-N-(3,5-dichlorophenyl)acetamide and all solvents used. Based on data for similar compounds like 2-chloroacetamide, appropriate personal protective equipment (PPE) must be worn, including:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A laboratory coat.

All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-chloro-N-(3,5-dichlorophenyl)acetamide to a series of glass vials. An amount that is visually in excess is sufficient to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1] The temperature should be precisely controlled (e.g., 25 °C or 37 °C). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated supernatant from the solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect the solubility.

-

-

Quantification: Dilute the clear, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method. Proceed with concentration measurement using a validated analytical technique, such as HPLC-UV.

The following diagram provides a visual representation of this experimental workflow.

Caption: Shake-Flask solubility determination workflow.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for accurately determining the concentration of dissolved aromatic compounds.[9][10]

Preparation of Calibration Standards

-

Prepare a stock solution of 2-chloro-N-(3,5-dichlorophenyl)acetamide of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards of decreasing concentration. The concentration range should bracket the expected concentration of the diluted samples from the solubility experiment.

-

Inject each standard into the HPLC system and record the peak area from the resulting chromatogram.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.999).

Suggested HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B over approximately 10-15 minutes. A suggested starting point could be 60% A / 40% B, ramping to 10% A / 90% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The aromatic nature of the compound suggests strong UV absorbance. The optimal wavelength (λ_max) should be determined by scanning a dilute solution of the compound from 200-400 nm. A wavelength around 254 nm is often a good starting point for aromatic compounds.[11]

-

Column Temperature: 30 °C.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide in Various Solvents at 25 °C

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Conclusion

This guide has outlined the theoretical framework and provided a detailed, actionable protocol for the experimental determination of the solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide. By understanding the physicochemical properties of the compound and adhering to the rigorous shake-flask method coupled with precise HPLC-UV analysis, researchers can generate high-quality, reliable solubility data. This information is paramount for making informed decisions in the drug development pipeline, from lead optimization and candidate selection to formulation design and predicting in vivo performance. The methodologies described herein represent a self-validating system, ensuring that the generated data is both accurate and reproducible, thereby upholding the highest standards of scientific integrity.

References

-

Batchelor, R. J., et al. (2009). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1353. [Link]

-

Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137639, 2-chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link].

-

Glomme, A., & Bergström, C. A. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

-

Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 1(1), 2-19. [Link]

-

Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

Paluch, A. S., et al. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. The Journal of Chemical Physics, 142(4), 044508. [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Batchelor, R. J., et al. (2009). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E, E65, o1353. [Link]

-

PubChem. (n.d.). N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link]

-

Paluch, A. S., Parameswaran, S., Liu, S., Kolavennu, A., & Mobley, D. L. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. The Journal of chemical physics, 142(4), 044508. [Link]

-

ResearchGate. (n.d.). UV-visible spectra of acetanilides. Effect of addition of surfactants... Retrieved from [Link]

-

Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 1(1), 2-19. [Link]

-

Technobis. (2024, February 9). How to measure solubility with Crystalline [Video]. YouTube. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. [Link]

-